![molecular formula C23H23FN2O3 B2920488 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-65-5](/img/structure/B2920488.png)

2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

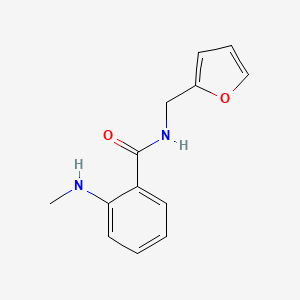

Description

Synthesis Analysis

The synthesis of NTD involves intricate steps, including cyclization reactions, functional group manipulations, and stereochemistry control. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, solvent-free methods have been employed to minimize environmental impact and improve efficiency .

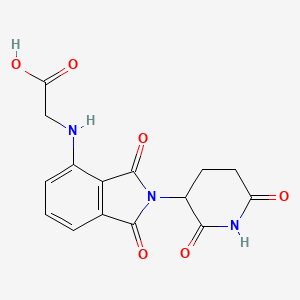

Molecular Structure Analysis

- Conjugated Backbone : The bent NTD-based polymer (PBTN-p) possesses a more twisted conjugated backbone than PBTN-o, impacting its electronic properties .

Chemical Reactions Analysis

- Photoactive Layer Materials : NTD-based polymers play a crucial role in polymer solar cells (PSCs) . Comparative studies show that PBTN-p optimizes the photoactive layer morphology, leading to enhanced power conversion efficiency (PCE) compared to PBTN-o .

Physical And Chemical Properties Analysis

Scientific Research Applications

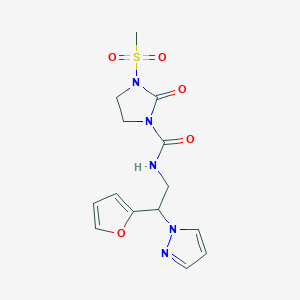

Drug Delivery Systems

Compounds with dimethylaminoethyl groups have been studied for their potential use in drug delivery systems. For example, interpenetrating polymer networks containing polyacrylamide and poly(2-(dimethylamino)ethyl methacrylate) have been explored for delivering diclofenac sodium, a nonsteroidal anti-inflammatory drug .

Water Treatment

Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers have been synthesized and could be used in water treatment processes due to their ability to remove contaminants through a combination of atom transfer radical polymerization and quaternization of tertiary amine moieties .

Oil/Water Separation

A polymer made from 2-(dimethylamino)ethyl methacrylate has been used to create thermo and pH dual-controllable oil/water separation materials. These materials can be applied to stainless steel mesh to create super-hydrophilic hydrogel films for efficient separation .

Future Directions

properties

IUPAC Name |

2-[2-(dimethylamino)ethyl]-1-(3-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-13-10-17-18(11-14(13)2)29-22-19(21(17)27)20(15-6-5-7-16(24)12-15)26(23(22)28)9-8-25(3)4/h5-7,10-12,20H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSUTMOWFLIFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16462100 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)

![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)

![Methyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2920422.png)

![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)